molecular formula C20H19ClN2O3 B3016641 Methyl 4-(3-chloro-4-methylanilino)-6-ethoxyquinoline-2-carboxylate CAS No. 1207032-33-4

Methyl 4-(3-chloro-4-methylanilino)-6-ethoxyquinoline-2-carboxylate

Cat. No. B3016641
M. Wt: 370.83
InChI Key: CZXIEXFSAWEUJZ-UHFFFAOYSA-N
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Description

The compound "Methyl 4-(3-chloro-4-methylanilino)-6-ethoxyquinoline-2-carboxylate" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and have been the subject of various synthetic studies to explore their potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 4-(4-ethoxycarbonylphenylamino)- and 4-(2-carboxyphenylamino)-2-methylquinolines was achieved by reacting 2-methyl-4-chloroquinoline with anesthesin and anthranilic acid . Another example is the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, which was accomplished through cyclization, nitration, and chlorination, starting from 4-methoxyaniline . These methods demonstrate the versatility and adaptability of quinoline synthesis, which may be applicable to the synthesis of "Methyl 4-(3-chloro-4-methylanilino)-6-ethoxyquinoline-2-carboxylate".

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be further modified with various substituents. The structure of these compounds is often confirmed using techniques such as 1H NMR and MS . The precise arrangement of atoms within the molecule can significantly influence its chemical behavior and biological activity.

Chemical Reactions Analysis

Quinoline derivatives can undergo a range of chemical reactions. For example, the cyclization of 4-(2-carboxyphenylamino)-2-methylquinoline in concentrated sulfuric acid leads to the formation of a new compound, 6-hydroxy-7-methylquinolino[3,2-c]quinoline . Additionally, thionyl chloride-induced conversion of quinoline carboxylic acids can result in the formation of highly functionalized thieno[3,4-b]quinoline derivatives, demonstrating the reactivity of the quinoline moiety under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of different substituents can alter properties such as solubility, melting point, and reactivity. For example, the ethoxy and chloro substituents in "Methyl 4-(3-chloro-4-methylanilino)-6-ethoxyquinoline-2-carboxylate" would affect its polarity and potential interactions with biological targets. The synthesis methods described in the papers suggest that these compounds can be tailored for specific applications by modifying their physical and chemical properties through structural changes .

Scientific Research Applications

Synthesis and Chemical Properties

Research in synthetic chemistry has explored the cyclisation of amino-acid derivatives to yield compounds with potential biological activity. For instance, the Dieckmann cyclisation process has been utilized to generate tetrahydroquinolinones, demonstrating the broad synthetic utility of quinoline derivatives in constructing complex molecular structures (G. Proctor, W. Ross, & A. Tapia, 1972). Additionally, studies on methylation reactions of quinoline derivatives have provided insights into regioselectivity, crucial for designing combinatorial libraries for drug discovery. These reactions have shown potential in the inhibition of Hepatitis B Virus replication, indicating the significance of such compounds in medicinal chemistry (S. Kovalenko et al., 2020).

Potential Antibacterial Applications

Research into novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives, synthesized via ultrasound-promoted reactions, has demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests the potential of quinoline derivatives as scaffolds for developing new antibacterial agents (G. L. Balaji et al., 2013). The interest in quinoline derivatives extends to their potential in addressing various bacterial infections, highlighting the versatility of these compounds in therapeutic applications.

Molecular Docking and Biological Activity

In the realm of computational chemistry and molecular docking studies, quinoline derivatives have been evaluated for their potential as inhibitors of specific viruses, such as Hepatitis B. These studies utilize quantum chemical calculations and molecular docking simulations to predict the interaction of these compounds with viral enzymes, providing a foundation for experimental validation and further drug development (S. Kovalenko et al., 2020).

Safety And Hazards

3-Chloro-4-methylaniline is a poison by ingestion, intravenous, and intraperitoneal routes. Mutation data has been reported. When heated to decomposition, it emits toxic fumes of Cl and NOx .

Future Directions

The carcinogenicity of chemicals in the environment is a major concern. Recently, numerous studies have attempted to develop methods for predicting carcinogenicity, including rodent and cell-based approaches .

properties

IUPAC Name

methyl 4-(3-chloro-4-methylanilino)-6-ethoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c1-4-26-14-7-8-17-15(10-14)18(11-19(23-17)20(24)25-3)22-13-6-5-12(2)16(21)9-13/h5-11H,4H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXIEXFSAWEUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)C)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(3-chloro-4-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate

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